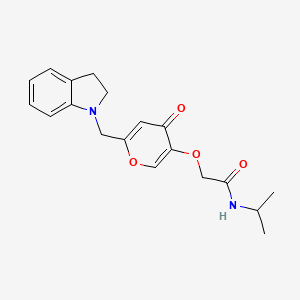
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole, also known as Compound A, is a novel compound that has shown potential as a therapeutic agent in various scientific research studies.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Compounds with benzothiazole, pyridazinone, and thiazole structures have been synthesized and evaluated for their antibacterial and antifungal activities. For example, novel benzothiazole pyrimidine derivatives exhibit significant in vitro antibacterial and antifungal activities against various pathogens, highlighting their potential as leads for developing new antimicrobial agents (Maddila et al., 2016). Such research underscores the importance of thiazole derivatives in addressing the challenge of microbial resistance.
Anticancer Properties
Thiazole and pyridazinone derivatives have been extensively studied for their anticancer properties. For instance, new benzothiazole acylhydrazones have been synthesized and shown to possess promising anticancer activities against various cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Osmaniye et al., 2018). Additionally, novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety have demonstrated inhibitory activities against cancer cells, indicating the potential for further development into anticancer drugs (Qin et al., 2020).
Fluorescence and Electrochromism
Thiazole derivatives have also found applications in material science due to their unique optical properties. For example, thiazolothiazole fluorophores exhibit strong fluorescence and reversible electrochromism, making them attractive for use in multifunctional optoelectronic applications and sensing technologies (Woodward et al., 2017). These properties offer avenues for the development of advanced materials with tunable optical characteristics.
Anticonvulsant and Antidepressant Activities
Research into pyrido[2,3-d]pyrimidine derivatives has revealed compounds with significant anticonvulsant and antidepressant activities, suggesting their potential as therapeutic agents for neurological disorders (Zhang et al., 2016). Such findings contribute to the ongoing search for new treatments for epilepsy and depression.
Antimicrobial Activities
The antimicrobial activities of newly synthesized 1,2,4-triazoles and their derivatives highlight the versatility of thiazole-containing compounds in combating infections. These compounds exhibit good to moderate activity against various microbial strains, underscoring the potential for discovering new antimicrobial agents (Bayrak et al., 2009).
Propriétés
IUPAC Name |
5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S2/c1-10-16(22-11(2)18-10)14-6-7-15(20-19-14)21-9-12-4-3-5-13(17)8-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWKFBKOUFQCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322994 |
Source


|
| Record name | 5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678261 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole | |
CAS RN |
897758-58-6 |
Source


|
| Record name | 5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


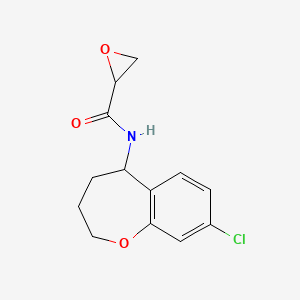
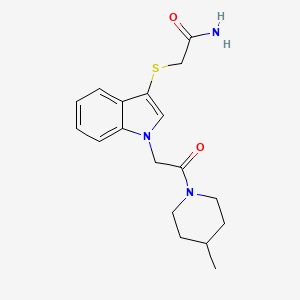
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2769004.png)
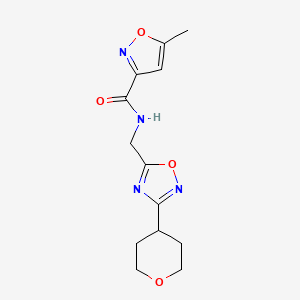
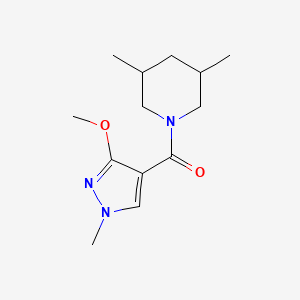

![(5-Chloro-2-methoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2769010.png)

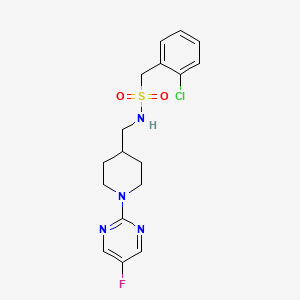
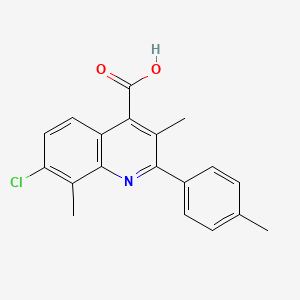
![[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol](/img/structure/B2769014.png)
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyanobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2769015.png)
